molecular formula C15H14O B12599353 Benzene, [(1S)-1-phenoxy-2-propenyl]- CAS No. 638166-20-8

Benzene, [(1S)-1-phenoxy-2-propenyl]-

Cat. No.: B12599353
CAS No.: 638166-20-8
M. Wt: 210.27 g/mol
InChI Key: MNAOAMBRWJXLQM-HNNXBMFYSA-N
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Description

Benzene, [(1S)-1-phenoxy-2-propenyl]- is an organic compound characterized by a benzene ring substituted with a phenoxy group and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1S)-1-phenoxy-2-propenyl]- typically involves the reaction of benzene with appropriate reagents to introduce the phenoxy and propenyl groups. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with phenol and propenyl halides under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of Benzene, [(1S)-1-phenoxy-2-propenyl]- often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1S)-1-phenoxy-2-propenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, [(1S)-1-phenoxy-2-propenyl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, [(1S)-1-phenoxy-2-propenyl]- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxy and propenyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, [(1S)-1-phenoxy-2-propenyl]- is unique due to the presence of both phenoxy and propenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

638166-20-8

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

[(1S)-1-phenoxyprop-2-enyl]benzene

InChI

InChI=1S/C15H14O/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h2-12,15H,1H2/t15-/m0/s1

InChI Key

MNAOAMBRWJXLQM-HNNXBMFYSA-N

Isomeric SMILES

C=C[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

C=CC(C1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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